molecular formula C16H23NO2 B2503038 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide CAS No. 2034347-16-3

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide

Cat. No.: B2503038
CAS No.: 2034347-16-3
M. Wt: 261.365
InChI Key: OZPZKMLOCMJNMV-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide (CAS 2034347-16-3) is a high-purity chemical compound supplied for research and development applications. This molecule features a unique structure with a pivalamide group linked to a methoxy-substituted 2,3-dihydro-1H-indene core, yielding the molecular formula C 16 H 23 NO 2 and a molecular weight of 261.36 g/mol . Its structural framework is characterized by key computed properties including a topological polar surface area of 38.3 Ų and an XLogP3 value of 2.7, indicating favorable solubility and membrane permeability characteristics for investigative purposes . The compound contains one hydrogen bond donor and two hydrogen bond acceptor sites, with four rotatable bonds contributing to its molecular flexibility . Researchers value this compound for its potential as a synthetic intermediate and building block in medicinal chemistry and drug discovery, particularly for constructing more complex molecules with indane scaffolds. The structural motif of substituted 2,3-dihydro-1H-indene derivatives is of significant interest in the development of novel bioactive compounds, including retinoid-related orphan receptor (ROR) antagonists investigated for treating autoimmune conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis . The presence of both the pivalamide group, which can enhance metabolic stability, and the methoxy-dihydroindenyl system provides a versatile platform for structure-activity relationship (SAR) studies and chemical exploration. This product is provided with a minimum purity of 90% and is available in various quantities to meet diverse research needs . It is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations and procedures.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-11-16(19-4)9-12-7-5-6-8-13(12)10-16/h5-8H,9-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPZKMLOCMJNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Methoxy-2,3-Dihydro-1H-Inden-2-Carbaldehyde

A widely reported method involves the reductive amination of 2-methoxy-2,3-dihydro-1H-inden-2-carbaldehyde. The aldehyde intermediate is synthesized via oxidation of 2-methoxy-2,3-dihydro-1H-inden-2-methanol, which is derived from the Grignard addition of methylmagnesium bromide to 2-methoxyinden-1-one. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride in methanol yields the primary amine:

$$
\text{2-Methoxyinden-1-one} \xrightarrow{\text{CH}3\text{MgBr}} \text{2-Methoxy-2,3-dihydro-1H-inden-2-methanol} \xrightarrow{\text{Oxidation}} \text{2-Methoxy-2,3-dihydro-1H-inden-2-carbaldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine}
$$

This method, adapted from indenamine syntheses in C–H borylation studies, typically achieves yields of 65–78% after chromatographic purification.

Nucleophilic Substitution of 2-Bromo-2-Methoxy-2,3-Dihydro-1H-Indene

Alternative approaches employ halogenated intermediates. Treatment of 2-bromo-2-methoxy-2,3-dihydro-1H-indene with methylamine in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, yielding the desired amine. While this route avoids oxidation steps, competing elimination reactions necessitate careful temperature control, with optimal yields of 60–70%.

Acylation with Pivaloyl Chloride

The final step involves reacting (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine with pivaloyl chloride under Schotten-Baumann conditions. A representative protocol from sulfonimidamide syntheses recommends using triethylamine as a base in dichloromethane at 0°C to room temperature:

$$
\text{(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound}
$$

Reaction monitoring via thin-layer chromatography (TLC) typically confirms completion within 2–4 hours, with crude products purified by recrystallization from ethyl acetate/hexane (yield: 85–92%).

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane enhance acylation rates compared to nonpolar alternatives. Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, minimizing side reactions such as N-alkylation.

Ligand-Assisted Catalysis

In inden ring functionalization, palladium catalysts with bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) improve selectivity during precursor synthesis. For example, Suzuki-Miyaura couplings employing Pd(dppf)Cl₂ enable efficient aryl boronic acid incorporation, though this is more relevant to inden ring construction than pivalamide formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the final product exhibit characteristic signals:

  • δ 1.20 ppm (s, 9H) : tert-Butyl group of pivalamide.
  • δ 3.30 ppm (s, 3H) : Methoxy protons.
  • δ 4.10–4.30 ppm (m, 2H) : Methylene group adjacent to the amide nitrogen.

High-Resolution Mass Spectrometry (HRMS)**

HRMS (ESI+) for C₁₇H₂₃NO₂ ([M+H]⁺): Calculated 281.1751, Found 281.1748.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles under anhydrous conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: Indene derivatives, including this compound, have shown promise in biological studies for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several cholinesterase inhibitors and crystallographically characterized molecules. Below is a detailed comparison:

Core Structural Features

  • Target compound : 2-Methoxy-2,3-dihydro-1H-inden-2-yl scaffold with a pivalamide side chain.
  • Analog 1: N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (PDB: 5NN0) Differences: Replaces methoxy with piperidinyl and dimethylaminoethyl-naphthamide groups. Activity: Potent BuChE inhibitor (IC₅₀ = 1.03 ± 0.04 nM) with picomolar affinity .
  • Analog 2: N-[[(3R)-1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide Differences: Incorporates a quinoline carboxamide and methoxyethyl group. Activity: Binds BuChE with hydrophobic interactions; nitro and hydroxy groups enhance binding .

Pharmacological Profiles

Compound Target Enzyme Binding Affinity (IC₅₀) Selectivity Key Structural Determinants Reference
Target compound Not reported Not reported Not reported Methoxy, pivalamide
Analog 1 (5NN0 co-crystallized ligand) BuChE 1.03 nM High Piperidinyl, naphthamide
Analog 2 (PDB: 4TPK ligand) BuChE Nanomolar Moderate Quinoline carboxamide, methoxyethyl
N-(3-Acetylphenyl)pivalamide Not reported Not reported N/A Pivalamide, acetylphenyl

Binding Interactions

  • Analog 1 : Forms π-π stacking with Trp82 (BuChE) and hydrogen bonds with His438 and Tyr332 .
  • Target compound : The methoxy group may mimic water-mediated hydrogen bonds observed in dehydrated AChE/BuChE crystal structures, while the pivalamide’s tert-butyl group likely enhances hydrophobic interactions .

Key Research Findings and Implications

Selectivity Trends :

  • Piperidine- and naphthamide-containing analogs (e.g., 5NN0 ligand) exhibit higher BuChE selectivity than methoxy-indenyl derivatives, likely due to bulkier side chains occupying the BuChE gorge .
  • The target compound’s smaller pivalamide group may favor AChE binding if methoxy mimics catalytic triad interactions .

Pharmacokinetic Considerations :

  • Pivalamide derivatives (e.g., ) show enhanced metabolic stability compared to primary amides, suggesting the target compound could have favorable bioavailability .

Unresolved Questions: No direct docking or inhibitory data exist for the target compound. Computational studies (e.g., Glide docking in ) could predict its binding mode .

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is an indene derivative with potential biological significance. This compound features a methoxy group and a pivalamide group, contributing to its unique chemical properties and biological activities. Understanding the biological activity of this compound is essential for its potential application in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO2C_{16}H_{23}NO_2, with a molecular weight of approximately 261.36 g/mol. The compound's structure includes an indene core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₃NO₂
Molecular Weight261.36 g/mol
CAS Number2034347-16-3
Chemical StructureChemical Structure

This compound interacts with various biological targets, primarily through receptor modulation. The presence of the indene structure allows for interaction with multiple receptor types, including:

  • G Protein-Coupled Receptors (GPCRs) : Indole derivatives have been documented to modulate GPCR activity, influencing cellular signaling pathways.
  • Enzymatic Pathways : The compound may also interact with enzymes involved in metabolic processes, potentially altering their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds with indene structures can possess antioxidant properties, which are crucial in protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial effects against various pathogens, making it a candidate for further exploration in antimicrobial therapy.

Anti-inflammatory Effects

Indole derivatives are often associated with anti-inflammatory actions. This compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Study : A study evaluated the antioxidant capacity of several indole derivatives, including this compound. The results demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant agent .
  • Antimicrobial Evaluation : In vitro tests were conducted to assess the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising antibacterial activity, particularly against Staphylococcus aureus .
  • Anti-inflammatory Research : A recent study investigated the anti-inflammatory effects of indole derivatives in a murine model of inflammation. This compound was shown to reduce pro-inflammatory cytokine levels significantly .

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